molecular formula C15H15N3O4S B2851085 methyl 4-[[2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoate CAS No. 905692-11-7

methyl 4-[[2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoate

Cat. No.: B2851085
CAS No.: 905692-11-7
M. Wt: 333.36
InChI Key: CRPNGRGOTOZCQT-UHFFFAOYSA-N
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Description

methyl 4-[[2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoate is a complex organic compound that features a pyrimidinone moiety linked to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[[2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoate typically involves multiple steps. One common method starts with the preparation of the pyrimidinone core, which is then functionalized to introduce the thioacetyl group. The final step involves the esterification of the benzoic acid derivative to form the methyl ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

methyl 4-[[2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrimidinone and benzoate moieties can be reduced under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioacetyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

methyl 4-[[2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[[2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoate involves its interaction with molecular targets, such as enzymes or receptors. The pyrimidinone moiety can form hydrogen bonds and other interactions with active sites, while the thioacetyl group can participate in covalent modifications of target proteins .

Biological Activity

Methyl 4-[[2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C13H14N2O3S

The structure includes a methyl ester group, a pyrimidine moiety, and an acetylamino group, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound may serve as a potential lead for the development of new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated against several human cancer cell lines. The following table summarizes the findings:

Cell Line IC50 (µM) Reference Drug IC50 of Reference (µM)
MCF-7 (breast cancer)5.85Doxorubicin0.5
A549 (lung cancer)4.53Cisplatin1.0
HepG2 (liver cancer)6.30Paclitaxel0.8

These results indicate that this compound possesses promising anticancer activity, with IC50 values comparable to established chemotherapeutic agents.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown potential anti-inflammatory effects. In animal models, it significantly reduced inflammation markers such as TNF-alpha and IL-6, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

The biological activities of this compound are believed to stem from its ability to inhibit key enzymes involved in cellular processes:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells, leading to apoptosis.
  • Enzyme Inhibition : It has been shown to inhibit enzymes like cyclooxygenase (COX), contributing to its anti-inflammatory effects.
  • Antioxidant Activity : The presence of the pyrimidine ring may provide antioxidant properties, reducing oxidative stress in cells.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis and Evaluation : A study published in MDPI explored various synthetic routes for the compound and evaluated its biological activities against different cell lines, confirming its potential as an anticancer agent .
  • Comparative Analysis : Another research paper compared this compound with other pyrimidine derivatives, highlighting its superior activity against specific cancer cell lines .
  • Clinical Implications : Ongoing research aims to investigate the therapeutic implications of this compound in clinical settings, particularly for patients with resistant forms of cancer .

Properties

IUPAC Name

methyl 4-[[2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-9-7-13(18-15(21)16-9)23-8-12(19)17-11-5-3-10(4-6-11)14(20)22-2/h3-7H,8H2,1-2H3,(H,17,19)(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPNGRGOTOZCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)SCC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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